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Technical Support Center: Non-Cyanide Gold
Electroplating
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

non-cyanide gold electroplating.

Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in non-cyanide gold electroplating baths?

A1: Non-cyanide gold plating baths, typically sulfite-based, are susceptible to two main

categories of impurities:

Metallic Impurities: These are foreign metal ions that can co-deposit with the gold, altering

the properties of the final layer. Common metallic contaminants include lead (Pb), copper

(Cu), nickel (Ni), and iron (Fe).[1] These can be introduced through drag-in from previous

plating steps, corrosion of equipment, or from impure anodes.

Organic Impurities: These can originate from several sources, including the breakdown of

organic additives (brighteners, levelers), drag-in of wetting agents from cleaning steps, or the

dissolution of photoresist materials.[1]

Q2: How do these impurities affect the gold deposit?
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A2: Impurities can have a range of detrimental effects on the quality of the gold deposit:

Poor Adhesion: Organic films on the substrate surface can lead to weak bonding between

the substrate and the gold layer, causing peeling or flaking.[2][3]

Dewetting: This is a common failure mode when soldering gold-plated parts and can be

caused by excessive impurities co-deposited with the gold film.

Roughness and Pitting: Particulate matter and some metallic impurities can cause rough or

pitted deposits.

Discoloration: Metallic impurities can alter the color of the gold deposit.

Changes in Hardness and Ductility: Co-deposited metals can increase the hardness and

reduce the ductility of the gold layer, which can be undesirable for applications requiring soft

gold for wire bonding.

Reduced Solderability: Organic breakdown products can interfere with the soldering process.

Q3: What are the primary methods for removing impurities from a non-cyanide gold plating

bath?

A3: The two primary methods for purifying a contaminated gold plating bath are:

Activated Carbon Treatment: This is effective for removing organic impurities.[1] The process

involves adding activated carbon to the bath, allowing it to adsorb the organic contaminants,

and then filtering it out.

Dummy Plating (Low-Current-Density Electrolysis): This technique is used to remove metallic

impurities.[4] A large-surface-area cathode is placed in the bath, and a low current is applied

to preferentially plate out the more noble metallic contaminants.

Troubleshooting Guides
Issue: Poor Adhesion of the Gold Deposit
Poor adhesion, characterized by peeling, flaking, or blistering of the gold layer, is a common

issue. The following guide provides a systematic approach to troubleshooting this problem.
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Troubleshooting Workflow for Poor Adhesion

Start: Poor Adhesion Observed

1. Visual Inspection of Substrate & Deposit

2. Review Pre-treatment Protocol

No obvious surface defects

3. Analyze Plating Bath for Impurities

Pre-treatment is optimal

4a. Perform Activated Carbon Treatment

Organic contamination detected

4b. Perform Dummy Plating

Metallic contamination detected

5. Conduct Hull Cell Test

No significant impurities detected

6. Adjust Plating Parameters

Panel shows defects

End: Adhesion Issue Resolved

Panel is satisfactory

Click to download full resolution via product page
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Caption: Troubleshooting workflow for poor adhesion in non-cyanide gold electroplating.

Step-by-Step Troubleshooting:

Visual Inspection: Carefully examine the substrate before plating and the gold deposit after.

Look for any signs of residual oils, oxides, or other surface contaminants on the substrate.[2]

Inspect the plated part for the nature of the adhesion failure (e.g., peeling from the substrate

or between layers).

Review Pre-treatment Protocol: Inadequate surface preparation is a primary cause of poor

adhesion.[5] Ensure that the cleaning, rinsing, and activation steps are being performed

correctly and that all cleaning agents are thoroughly rinsed off.

Analyze Plating Bath for Impurities:

Organic Impurities: Organic contaminants can form a film on the substrate, preventing

proper adhesion.[2] These can be detected through methods like High-Performance Liquid

Chromatography (HPLC) or by observing issues like pitting or dullness in the deposit.

Metallic Impurities: While less common as a primary cause of poor adhesion compared to

organic impurities, high levels of metallic contamination can affect the deposit's stress and

structure, indirectly impacting adhesion. Use Atomic Absorption Spectroscopy (AAS) or

Inductively Coupled Plasma (ICP) to quantify metallic impurity levels.

Remediation:

Activated Carbon Treatment: If organic contamination is suspected or confirmed, perform

an activated carbon treatment to remove these impurities.

Dummy Plating: If metallic impurities are found to be at unacceptable levels, use dummy

plating to remove them.

Conduct Hull Cell Test: A Hull cell test can provide a quick visual assessment of the plating

bath's performance across a range of current densities. Defects on the Hull cell panel can

indicate issues with brightener concentration, contamination, or other bath imbalances.
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Adjust Plating Parameters: If the above steps do not resolve the issue, review and optimize

the plating parameters, such as current density, temperature, and pH, as these can also

influence deposit adhesion.

Issue: Metallic Contamination
Metallic impurities can degrade the quality and performance of the gold deposit. The following

table summarizes the effects of common metallic impurities and their typical concentration

limits in non-cyanide (sulfite-based) gold baths.

Table 1: Effects and Control of Common Metallic Impurities
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Impurity Typical Source Effects on Deposit
Typical
Concentration
Limit (ppm)

Lead (Pb)
Anode impurities,

drag-in

Can cause dull, dark

deposits, especially at

low current densities.

May improve

brightness at very low

concentrations but is

generally detrimental.

< 10

Copper (Cu)

Drag-in from previous

steps, anode

corrosion

Can cause reddish or

discolored deposits,

increase hardness,

and reduce corrosion

resistance. High levels

can significantly

impair wire bonding.

[6]

< 20

Nickel (Ni)
Drag-in from nickel

underplate

Increases deposit

hardness and stress,

can cause brittleness

and may affect

solderability.

< 50

Iron (Fe)

Corrosion of steel

tanks or handling

equipment

Can cause dark,

rough deposits and

increase internal

stress.

< 30

Note: These limits are general guidelines and may vary depending on the specific bath

chemistry and application requirements.
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Start: Suspected Metallic Contamination

1. Observe Deposit Defects
(e.g., discoloration, roughness)

2. Quantitative Analysis (AAS/ICP)

3. Compare to Concentration Limits

4. Perform Dummy Plating

Limits Exceeded

No Action Required

Within Limits

5. Re-analyze Bath

Continue Dummying if high

End: Contamination Resolved

Contamination within limits

Click to download full resolution via product page

Caption: Troubleshooting workflow for metallic contamination in non-cyanide gold plating.

Experimental Protocols
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Protocol 1: Activated Carbon Treatment for Organic
Impurity Removal
This protocol outlines the procedure for performing a batch activated carbon treatment on a

non-cyanide gold plating bath.

Materials:

Clean, separate treatment tank with heating and agitation capabilities.

Low-sulfur, powdered activated carbon.

Filter press or equivalent filtration system with 1-5 micron filter media.

Personal Protective Equipment (PPE): gloves, safety glasses.

Procedure:

Transfer Solution: Carefully pump the contaminated plating solution into the treatment tank.

Heat and Agitate: Heat the solution to 60-70°C while providing gentle agitation.

Carbon Addition: Slowly add 1-3 g/L of powdered activated carbon to the solution. The exact

amount will depend on the level of contamination.

Adsorption: Continue to agitate the solution at temperature for 1-2 hours to allow for

adequate adsorption of organic impurities.

Settling (Optional): Turn off agitation and allow the carbon to settle for at least one hour. This

can aid in filtration.

Filtration: Filter the solution through a filter press with appropriate filter media to remove all

carbon particles. It is crucial to avoid introducing carbon particles back into the plating tank.

Bath Analysis and Adjustment: After treatment, analyze the bath for gold concentration and

other key components and make necessary adjustments.
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Hull Cell Test: Perform a Hull cell test to confirm the effectiveness of the treatment before

returning the bath to production.

Protocol 2: Dummy Plating for Metallic Impurity
Removal
This protocol describes the process of removing metallic impurities from a non-cyanide gold

plating bath using low-current-density electrolysis.

Materials:

Corrugated or high-surface-area dummy cathode (e.g., clean stainless steel or titanium).

DC power supply.

Agitation system (e.g., magnetic stirrer or air agitation).

PPE.

Procedure:

Cathode Preparation: Ensure the dummy cathode is clean and free of any contaminants.

Bath Setup: Place the dummy cathode in the plating tank, ensuring it has a large surface

area relative to the bath volume. Provide gentle agitation to the solution.

Low-Current Electrolysis: Apply a low current density, typically in the range of 0.1-0.5 A/dm²

(1-5 A/ft²). The optimal current density may vary depending on the specific metallic impurity

being removed.

Treatment Time: Continue electrolysis for several hours. The duration will depend on the

bath volume and the concentration of impurities.

Monitoring: Periodically remove the dummy cathode and inspect the deposit. A dark or

discolored deposit indicates that impurities are being plated out. The process can be stopped

when the deposit on the dummy cathode becomes a uniform gold color.
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Bath Analysis: After dummy plating, take a sample of the bath for quantitative analysis (AAS

or ICP) to confirm that the metallic impurity levels are within acceptable limits.

Repeat if Necessary: If impurity levels are still high, repeat the dummy plating process with a

fresh or cleaned cathode.

Protocol 3: Atomic Absorption Spectroscopy (AAS) for
Metallic Impurity Analysis
This protocol provides a general procedure for analyzing metallic impurities in a non-cyanide

gold plating bath using AAS.

Materials:

Atomic Absorption Spectrophotometer with hollow cathode lamps for the metals of interest

(Pb, Cu, Ni, Fe).

Class A volumetric flasks and pipettes.

Trace metal grade nitric acid (HNO₃) and hydrochloric acid (HCl).

Deionized water (18 MΩ·cm).

Certified standard solutions for each metal.

Procedure:

Sample Preparation (Wet Digestion): a. Pipette a known volume (e.g., 10.00 mL) of the gold

plating solution into a beaker. b. Add 5 mL of concentrated nitric acid and 2 mL of

concentrated hydrochloric acid. c. Gently heat the sample on a hot plate in a fume hood until

the volume is reduced by approximately half. Do not allow the sample to boil dry. d. Allow the

sample to cool, then quantitatively transfer it to a 100.0 mL volumetric flask. e. Dilute to the

mark with deionized water and mix thoroughly.

Calibration: a. Prepare a series of calibration standards of known concentrations for each

metal of interest by diluting the certified standard solutions. The concentration range of the
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standards should bracket the expected concentration of the impurities in the diluted sample.

b. Prepare a blank solution containing the same acid matrix as the samples.

Analysis: a. Set up the AAS instrument with the appropriate hollow cathode lamp and

operating parameters (wavelength, slit width, etc.) for the first metal to be analyzed. b.

Aspirate the blank solution and zero the instrument. c. Aspirate the calibration standards in

order of increasing concentration and record the absorbance values. d. Aspirate the

prepared sample solution and record its absorbance. e. Repeat for all metals of interest.

Calculation: a. Plot a calibration curve of absorbance versus concentration for each metal. b.

Determine the concentration of the metal in the diluted sample from the calibration curve. c.

Calculate the original concentration of the impurity in the plating bath, accounting for the

dilution factor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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